molecular formula C19H29NO B1669530 Cycrimine CAS No. 77-39-4

Cycrimine

Cat. No.: B1669530
CAS No.: 77-39-4
M. Wt: 287.4 g/mol
InChI Key: SWRUZBWLEWHWRI-UHFFFAOYSA-N
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Description

Cycrimine is a central anticholinergic drug primarily used in the treatment and management of Parkinson’s disease. It works by reducing levels of acetylcholine to restore the balance with dopamine, which is often disrupted in patients with Parkinson’s disease .

Mechanism of Action

Target of Action

Cycrimine primarily targets the Muscarinic Acetylcholine Receptor M1 . This receptor plays a crucial role in the nervous system, mediating several physiological functions, including neuronal excitability, heart rate, and smooth muscle contraction .

Mode of Action

This compound acts as an antagonist to the Muscarinic Acetylcholine Receptor M1 . By binding to this receptor, it effectively inhibits acetylcholine, a neurotransmitter that is usually in balance with dopamine . In conditions like Parkinson’s disease, lower levels of dopamine are present in the brain . This compound’s action reduces the levels of acetylcholine, thereby restoring the normal dopamine-acetylcholine balance .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By inhibiting acetylcholine, this compound indirectly influences the dopaminergic pathway, restoring the balance between dopamine and acetylcholine. This balance is crucial for normal functioning of the nervous system .

Pharmacokinetics

It is known that this compound has a protein binding range of14-21% . These properties can impact the bioavailability of this compound, influencing its effectiveness in the body .

Result of Action

The molecular effect of this compound’s action is the inhibition of acetylcholine, leading to a decrease in its levels . On a cellular level, this results in a restored balance between dopamine and acetylcholine, which can alleviate the symptoms of Parkinson’s disease .

Biochemical Analysis

Biochemical Properties

Cycrimine plays a crucial role in biochemical reactions by interacting with the muscarinic acetylcholine receptor M1. This interaction inhibits acetylcholine, which is essential for restoring the normal dopamine-acetylcholine balance in patients with Parkinson’s disease . The compound binds to the receptor, effectively reducing acetylcholine levels and mitigating the symptoms of the disease .

Cellular Effects

This compound influences various types of cells and cellular processes, particularly in the nervous system. By inhibiting acetylcholine, this compound affects cell signaling pathways, gene expression, and cellular metabolism. This inhibition helps restore the balance between acetylcholine and dopamine, which is crucial for normal cell function in patients with Parkinson’s disease . The compound’s impact on cell signaling pathways and gene expression contributes to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the muscarinic acetylcholine receptor M1. This binding inhibits acetylcholine, leading to a decrease in its levels and restoring the normal dopamine-acetylcholine balance . The inhibition of acetylcholine by this compound is a key factor in relieving the symptoms of Parkinson’s disease . Additionally, this compound’s interaction with the receptor may involve enzyme inhibition or activation, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound, as well as its long-term effects on cellular function, are important considerations. Studies have shown that this compound remains stable under certain conditions, but its effectiveness may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces acetylcholine levels and restores the dopamine-acetylcholine balance . At higher doses, this compound may exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to acetylcholine metabolism. The compound interacts with enzymes and cofactors that regulate acetylcholine levels, contributing to its therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in specific tissues, particularly in the nervous system, where it exerts its therapeutic effects . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and regional pH .

Subcellular Localization

The subcellular localization of this compound is primarily within the nervous system, where it targets the muscarinic acetylcholine receptor M1 . The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its therapeutic effects . Understanding the subcellular localization of this compound is crucial for optimizing its use in the treatment of Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycrimine can be synthesized through a multi-step process involving the reaction of cyclopentylmagnesium bromide with phenylacetonitrile, followed by the addition of piperidine and subsequent reduction . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cycrimine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

Cycrimine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycrimine is unique in its specific binding affinity for the muscarinic acetylcholine receptor M1, which makes it particularly effective in restoring the dopamine-acetylcholine balance in Parkinson’s disease patients. Compared to similar compounds, this compound has a distinct chemical structure that contributes to its unique pharmacological profile .

Properties

IUPAC Name

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRUZBWLEWHWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861769
Record name Cycrimine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cycrimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.09e-03 g/L
Record name Cycrimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015077
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cycrimine binds the muscarinic acetylcholine receptor M1, effectively inhibiting acetylcholine. This decrease in acetylcholine restores the normal dopamine-acetylcholine balance and relieves the symptoms of Parkinson's disease.
Record name Cycrimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00942
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CAS No.

77-39-4
Record name Cycrimine
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URL https://commonchemistry.cas.org/detail?cas_rn=77-39-4
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Record name Cycrimine [INN:BAN]
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Record name Cycrimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00942
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Record name Cycrimine
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Record name Cycrimine
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Record name CYCRIMINE
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Record name Cycrimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112-113
Record name Cycrimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00942
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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